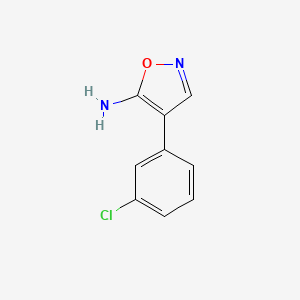

4-(3-Chlorophenyl)-1,2-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

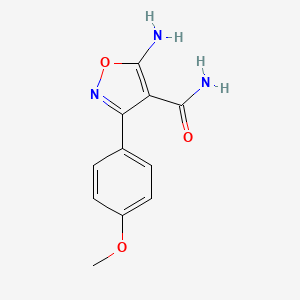

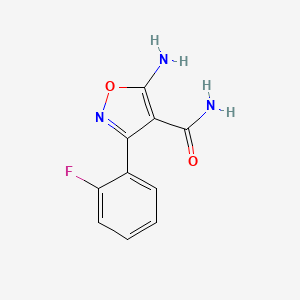

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction. The 3-chlorophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is aromatic and therefore contributes to the compound’s stability. The 3-chlorophenyl group is also aromatic, and the chlorine atom is electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis

As an aromatic compound, “4-(3-Chlorophenyl)-1,2-oxazol-5-amine” could potentially undergo electrophilic aromatic substitution reactions. The presence of the electron-donating amine group and the electron-withdrawing chlorine atom could direct these reactions to specific positions on the aromatic rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could allow the compound to participate in hydrogen bonding, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Anti-Allergic Drug Synthesis

4-(3-Chloro-phenyl)-isoxazol-5-ylamine has been explored for its potential in the synthesis of anti-allergic drugs. Histamine, a biologically active substance involved in allergic reactions, interacts with histamine receptors, and antagonists of these receptors are crucial in anti-allergic drug design . The compound’s structure allows for the synthesis of H1 receptor antagonists, which are used to treat allergic conditions by inhibiting the action of histamine .

Neuroprotective Agent Development

Research has indicated that derivatives of 4-(3-Chloro-phenyl)-isoxazol-5-ylamine may have neuroprotective properties. These derivatives can be designed to target neurological pathways and receptors, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

Antibacterial Activity

Compounds synthesized from 4-(3-Chloro-phenyl)-isoxazol-5-ylamine have shown promising antibacterial activity. The structural features of the compound contribute to the efficacy of these derivatives in combating bacterial infections, making it a valuable scaffold for developing new antibacterial agents .

Anti-Inflammatory Applications

The anti-inflammatory potential of 4-(3-Chloro-phenyl)-isoxazol-5-ylamine derivatives is another area of interest. By modulating inflammatory pathways, these compounds could be used to develop treatments for various inflammatory disorders .

Antitumor Activity

There is ongoing research into the antitumor applications of 4-(3-Chloro-phenyl)-isoxazol-5-ylamine. Its derivatives are being studied for their ability to inhibit cancer cell growth and proliferation, offering a pathway to novel cancer therapies .

Pharmacokinetic Property Enhancement

The incorporation of 4-(3-Chloro-phenyl)-isoxazol-5-ylamine into pharmaceuticals can improve their pharmacokinetic properties. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the efficacy and safety of drugs .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 4-(3-Chloro-phenyl)-isoxazol-5-ylamine are Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha , Protein farnesyltransferase subunit beta , and Geranylgeranyl transferase type-1 subunit beta . These proteins play crucial roles in the post-translational modification of proteins, which is essential for their function.

Mode of Action

It is known to interact with its targets, potentially altering their function . This interaction could lead to changes in the biochemical pathways these proteins are involved in.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Propiedades

IUPAC Name |

4-(3-chlorophenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFLAYMFDVUEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(ON=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-phenyl)-isoxazol-5-ylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)

![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)

![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)

![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)